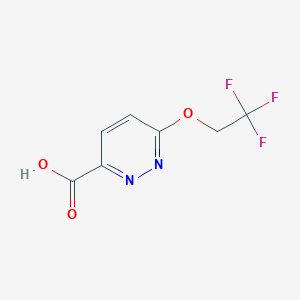
2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
Descripción general
Descripción
“2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide” is a specialty chemical . It has a CAS number of 352637-16-2 . The molecular weight of this compound is 240.18 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H7F3N2O/c12-11(13,14)10(17)16-8-5-7-3-1-2-4-9(7)15-6-8/h1-6H,(H,16,17) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is 4°C .Aplicaciones Científicas De Investigación
Applications in Structural Chemistry and Host-Guest Chemistry
2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide and its derivatives are explored extensively in structural chemistry, particularly in understanding spatial orientations and interactions in crystal structures. For instance, studies on amide derivatives like N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide have revealed intricate details about the self-assembly of molecules, weak interaction patterns, and the formation of channel-like structures in crystals (Kalita & Baruah, 2010). Similarly, the behavior of isoquinoline derivatives in response to different acids, forming gels or crystalline structures, highlights the versatility of these compounds in forming diverse molecular architectures (Karmakar, Sarma, & Baruah, 2007).
Applications in Antimicrobial and Antitubercular Research
Compounds like 2-(quinolin-4-yloxy)acetamides have shown promising results as potent in vitro inhibitors against Mycobacterium tuberculosis. These compounds have not only demonstrated high potency but also displayed activity against drug-resistant strains without apparent toxicity to mammalian cells (Pissinate et al., 2016). Further modifications of these compounds have led to enhanced antitubercular activity and favorable interaction profiles with existing antituberculosis drugs (Giacobbo et al., 2017).
Applications in Drug Discovery and Disease Treatment
The structural versatility of quinoline derivatives allows their use in designing novel compounds with therapeutic potential. For example, quinoline acetohydrazide derivatives have been identified as potential leads in anti-inflammatory and anti-cancer therapies due to their strong binding affinities and significant structural attributes (Manohar et al., 2018).
Applications in Sensory Technologies
Quinoline derivatives like N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide have been utilized in developing sensitive and selective fluorescent sensors. These sensors have been used for detecting metal ions like cadmium and zinc, showcasing their potential in environmental monitoring and bioimaging applications (Zhou et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-quinolin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-8-5-7-3-1-2-4-9(7)15-6-8/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLDQNBRKSUBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


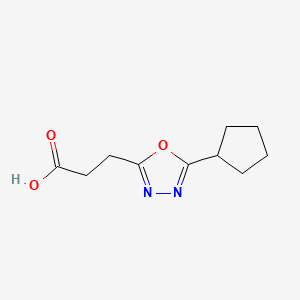
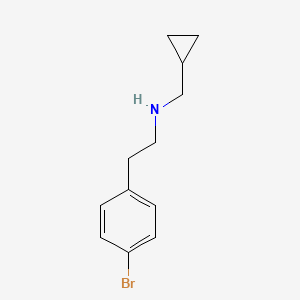
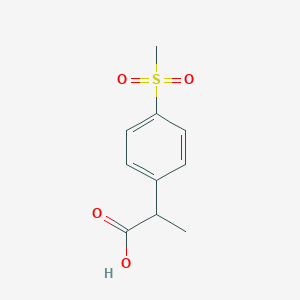
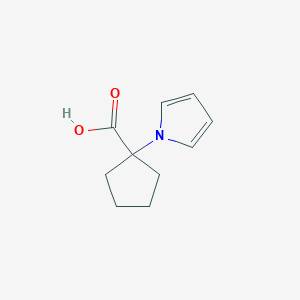
![2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide](/img/structure/B1443403.png)


![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)



